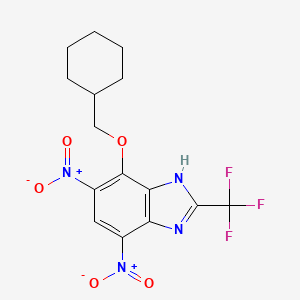
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is a chemical compound with the molecular formula C₃HCl₃F₆Si and a molecular weight of 285.475 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated groups attached to a silicon atom. It is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane can be synthesized through the reaction of hexafluoropropylene oxide with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Applications De Recherche Scientifique
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products . The fluorinated groups provide stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is unique due to its combination of chlorinated and fluorinated groups, which provide both reactivity and stability. This makes it suitable for a wide range of applications that require these properties .
Propriétés
Numéro CAS |
60002-07-5 |
|---|---|
Formule moléculaire |
C3HCl3F6Si |
Poids moléculaire |
285.47 g/mol |
Nom IUPAC |
trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)2(9,1(7)8)3(10,11)12/h1H |
Clé InChI |
DDLYECKBKLWCJH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)


![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)



![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
